![molecular formula C26H27N3O5S B14960716 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a tetrahydroquinoline sulfonyl group, and a piperidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with the appropriate amine to form the furan-2-carbonyl amide. The tetrahydroquinoline sulfonyl group is introduced through sulfonylation reactions, and the final step involves coupling with the piperidine-4-carboxamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with substituted sulfonyl groups.
科学研究应用
1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring and sulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
相似化合物的比较
1-(FURAN-2-CARBONYL)-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other furan-containing compounds and sulfonyl derivatives.
Uniqueness:
- The combination of the furan ring, tetrahydroquinoline sulfonyl group, and piperidine carboxamide moiety makes this compound unique. Its specific structural arrangement provides distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C26H27N3O5S |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N3O5S/c30-25(20-13-16-28(17-14-20)26(31)24-8-4-18-34-24)27-21-9-11-22(12-10-21)35(32,33)29-15-3-6-19-5-1-2-7-23(19)29/h1-2,4-5,7-12,18,20H,3,6,13-17H2,(H,27,30) |
InChI 键 |
SUSFLLJFSAPAPO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)
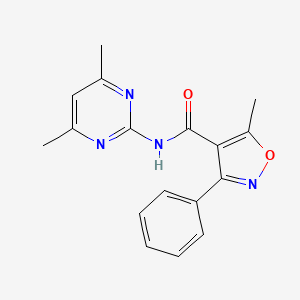
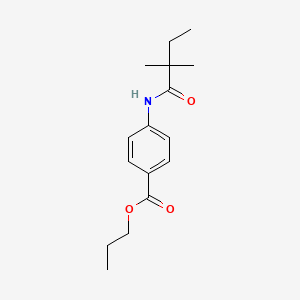
![2-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960665.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)
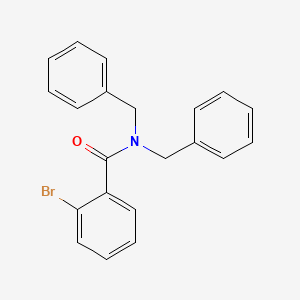
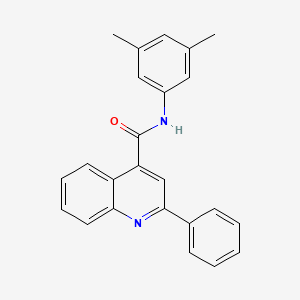
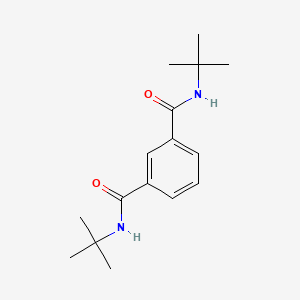
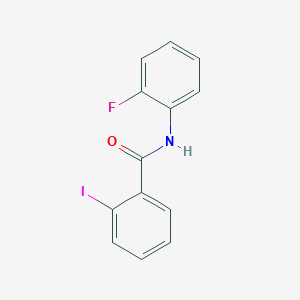
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
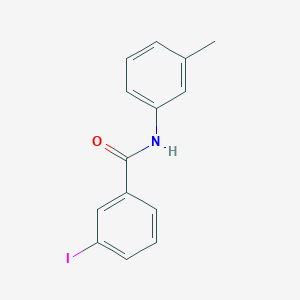
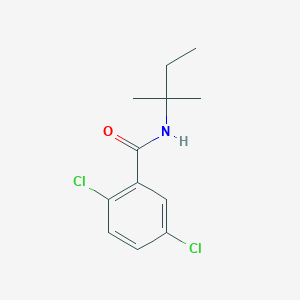
![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)
